3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
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Overview
Description
3-(4-Fluorobenzoyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting with the formation of the fluorobenzoyl moiety. One common approach is the reaction of 4-fluorobenzoyl chloride with a suitable amine under controlled conditions to form the intermediate amide. Subsequent cyclization and carboxylation steps are then employed to achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its fluorinated aromatic ring enhances its binding affinity to certain biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism by which 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorobenzoyl)propionic acid: A simpler analog with a linear structure.
4-Fluorophenylacetic acid: Another fluorinated aromatic acid with different functional groups.
1,3-Bis(4-fluorobenzoyl)benzene: A compound with two fluorobenzoyl groups attached to a benzene ring.
Uniqueness: 3-(4-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out due to its bicyclic structure, which provides enhanced stability and reactivity compared to its linear and monobicyclic counterparts. This structural uniqueness allows for a broader range of applications and interactions in scientific research and industrial processes.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQTWSMSQVCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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